molecular formula C10H19NO2 B13629350 (1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol

(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol

Cat. No.: B13629350
M. Wt: 185.26 g/mol
InChI Key: LUQBIESYCPTVRL-UHFFFAOYSA-N
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Description

(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol is a chiral bifunctional organic compound designed for advanced pharmaceutical and medicinal chemistry research. It serves as a versatile chemical building block for constructing complex molecules. The structure features both a primary amine and an alcohol functional group, which allows for diverse chemical modifications and incorporation into larger molecular frameworks. The tetrahydrofuran ring is a common motif in bioactive molecules and can influence both the compound's reactivity and the pharmacokinetic properties of resulting derivatives. Similarly, the aminomethylcyclobutyl component can act as a conformational restraint or a spacer in drug design. This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in the synthesis of potential inhibitors for various biological targets. Proper safety protocols should be followed during handling.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[1-(aminomethyl)cyclobutyl]-(oxolan-2-yl)methanol

InChI

InChI=1S/C10H19NO2/c11-7-10(4-2-5-10)9(12)8-3-1-6-13-8/h8-9,12H,1-7,11H2

InChI Key

LUQBIESYCPTVRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(C2(CCC2)CN)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol typically involves:

  • Construction of the cyclobutyl ring with a functionalizable position for aminomethyl substitution.
  • Formation of the tetrahydrofuran ring with a hydroxymethyl substituent.
  • Installation of the aminomethyl group on the cyclobutyl ring.
  • Control of stereochemistry during ring formation and functional group introduction.

Cyclobutyl Ring Formation and Functionalization

Cyclobutanes are commonly synthesized via C–H functionalization or ring-closing strategies. According to recent reviews, intramolecular cyclization and C–H activation methods provide access to cyclobutane derivatives with high stereoselectivity. For example, selective functionalization of cyclobutane precursors can introduce aminomethyl groups through reductive amination or nucleophilic substitution.

Tetrahydrofuran Ring Synthesis

Tetrahydrofuran (THF) rings are often constructed via intramolecular etherification of 1,3-diols or epoxide ring-opening reactions. The intramolecular cyclization typically employs bases such as sodium hydride in tetrahydrofuran solvent to promote ring closure with retention of stereochemistry. Epoxide intermediates can be regio- and stereoselectively opened by nucleophiles to afford substituted THF rings.

Installation of Aminomethyl Group

The aminomethyl substituent on the cyclobutyl ring can be introduced by reductive amination of an aldehyde or ketone intermediate or by nucleophilic substitution of a suitable leaving group with an amine. Patent literature describes reactions involving amination steps carried out under controlled temperatures (0°C to 120°C) in solvents such as tetrahydrofuran, ethanol, or dimethylformamide, often in the presence of bases like sodium hydride or diisopropylethylamine.

Representative Synthetic Route from Patent WO2024123815A1

A recent patent (WO2024123815A1) outlines a process for synthesizing substituted tetrahydrofuran modulators, which can be adapted for the target compound. The process involves:

  • Step i: Reaction of a suitable precursor with a base (e.g., sodium hydride) in tetrahydrofuran at low to ambient temperature to form an intermediate.
  • Step ii: Amination of the intermediate with an amine at elevated temperatures (100–120°C) in the presence of a ligand to afford the aminomethyl-substituted product.

This method emphasizes mild reaction conditions and high selectivity, suitable for preparing complex substituted cyclobutyl-tetrahydrofuran compounds.

Alternative Synthetic Approaches

  • Epoxide Ring-Opening: Epoxide intermediates derived from allylic alcohols can be regio- and stereoselectively opened with azide or amine nucleophiles to introduce the aminomethyl group, followed by reduction to the amine.
  • Intramolecular Cyclization: The tetrahydrofuran ring can be formed by intramolecular Williamson ether synthesis from a monotosylate intermediate, often using potassium tert-butoxide in THF.
  • Reductive Amination: Cyclobutyl aldehydes or ketones can undergo reductive amination with ammonia or primary amines under hydrogenation conditions to install the aminomethyl substituent.

Data Table: Summary of Preparation Methods

Step Methodology Reagents/Conditions Yield/Notes Reference
1 Cyclobutyl ring formation C–H functionalization, intramolecular cyclization High stereoselectivity achievable
2 Tetrahydrofuran ring synthesis Intramolecular etherification (NaH, THF) Retention of stereochemistry
3 Aminomethyl group installation Reductive amination or nucleophilic substitution (NaH, DIPEA, THF, 0–120°C) Moderate to high yields, controlled stereochemistry
4 Epoxide ring-opening (alternative) m-CPBA epoxidation, nucleophilic ring-opening (NaN3, amines) High regio- and stereoselectivity
5 Purification and characterization Column chromatography, NMR, IR Confirm stereochemistry and purity

Comprehensive Research Findings

  • The stereochemical outcome in cyclobutyl and tetrahydrofuran ring formation is critical and can be controlled by choice of reagents and reaction conditions, such as base strength, solvent, and temperature.
  • Use of sodium hydride in tetrahydrofuran is a common and effective base/solvent system for intramolecular cyclizations leading to tetrahydrofuran rings with high yields and stereochemical retention.
  • Aminomethylation reactions benefit from mild to moderate temperatures and the presence of ligands to enhance selectivity and yield, as demonstrated in recent patent protocols.
  • Alternative routes involving epoxide intermediates provide additional stereochemical control and functional group compatibility, useful in complex molecule synthesis.
  • Purification by column chromatography and characterization by NMR spectroscopy (including 1H NMR) are standard to confirm the structure and stereochemistry of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The aminomethyl and tetrahydrofuran-2-yl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different alcohols or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, while the tetrahydrofuran-2-yl group may influence the compound’s solubility and bioavailability. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Ether Moieties : The tetrahydrofuran group (5-membered ring) may enhance solubility in polar solvents compared to tetrahydropyran (6-membered) due to reduced steric hindrance .
  • Functional Groups: The aminomethyl and hydroxyl groups enable hydrogen bonding, which is critical for interactions in biological systems or crystallization .

Physicochemical Properties

  • Solubility: The tetrahydrofuran group likely improves solubility in organic solvents (e.g., THF, methanol) compared to purely aliphatic analogs like (1-(Aminomethyl)cyclobutyl)methanol .
  • Reactivity : The primary alcohol and amine groups make the compound prone to oxidation or derivatization (e.g., acetylation), similar to ethambutol derivatives .

Biological Activity

The compound (1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
IUPAC NameThis compound
Canonical SMILESC1CC(C1)C(CN)C2CCCO2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses such as neurotransmission or hormonal regulation.
  • Cellular Uptake : The structural features of the compound may facilitate its uptake into cells, where it can exert its effects on intracellular signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.5 to 2.0 mg/mL for different bacterial strains, showcasing its potential as an antimicrobial agent.

Antioxidant Properties

The compound has also been assessed for its antioxidant capabilities. In vitro assays demonstrated that it effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.

  • DPPH Assay Results : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a dose-dependent response. Higher concentrations resulted in a greater reduction in bacterial viability.
  • Oxidative Stress Model : In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound led to a marked decrease in cell death and an increase in cell viability compared to untreated controls.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have indicated no significant adverse effects at therapeutic doses.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibited superior biological activity profiles, particularly in terms of antimicrobial potency and antioxidant capacity.

Compound NameAntibacterial ActivityAntioxidant Activity
This compoundHighModerate
Similar Compound AModerateLow
Similar Compound BLowModerate

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the purity and structural integrity of (1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol?

  • Methodological Answer : Thin-layer chromatography (TLC) with silica gel R1 and a mobile phase of ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1) can separate impurities. Use triketohydrindene/cadmium TS spray to detect amino groups, with heating at 90°C for 5 minutes to visualize spots. Compare against reference standards (e.g., 2-aminobutanol) to confirm purity . For advanced structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), referencing PubChem-derived InChI and SMILES data for validation .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer : Utilize tetrahydrofuran (THF) as a solvent under nitrogen atmosphere to minimize oxidation. Introduce cyclobutane ring precursors early in the synthesis, employing reductive amination for the aminomethyl group. Monitor reaction progress via TLC (as above) and employ column chromatography for purification. Adjust stoichiometry of the tetrahydrofuran-2-yl methanol moiety to avoid steric hindrance during cyclization .

Advanced Research Questions

Q. How does stereochemistry at the cyclobutyl and tetrahydrofuran moieties influence the compound’s bioactivity?

  • Methodological Answer : Synthesize enantiomerically pure variants via chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution). Test activity in receptor-binding assays (e.g., GPCRs or enzyme inhibition studies). For example, compare the (1S,2R)-configured cyclopropane analogs (which show enhanced binding in related structures) to assess stereochemical effects on pharmacological targets .

Q. What strategies resolve contradictory data in stability studies of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability testing in buffers (pH 1–13) at 40°C/75% RH. Use HPLC-MS to track degradation products. If amino group oxidation occurs, consider adding antioxidants (e.g., ascorbic acid) or modifying the cyclobutyl ring with electron-withdrawing groups to stabilize the structure. Cross-reference degradation pathways with PubChem data on analogous compounds .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten analysis) using purified enzymes (e.g., kinases or proteases). Use isothermal titration calorimetry (ITC) to measure binding affinity. Molecular docking simulations (with software like AutoDock) can predict interactions between the tetrahydrofuran moiety and enzyme active sites. Validate findings with site-directed mutagenesis of candidate residues .

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